7-Bromoindane-5-carboxylic acid
CAS No.:
Cat. No.: VC13878368
Molecular Formula: C10H9BrO2
Molecular Weight: 241.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrO2 |
|---|---|
| Molecular Weight | 241.08 g/mol |
| IUPAC Name | 7-bromo-2,3-dihydro-1H-indene-5-carboxylic acid |
| Standard InChI | InChI=1S/C10H9BrO2/c11-9-5-7(10(12)13)4-6-2-1-3-8(6)9/h4-5H,1-3H2,(H,12,13) |
| Standard InChI Key | QJVJCDHXYBKWSM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C1)C(=CC(=C2)C(=O)O)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
7-Bromoindane-5-carboxylic acid belongs to the indane family, featuring a bicyclic structure comprising a benzene ring fused to a cyclopentane ring. The bromine substituent at the 7-position and the carboxylic acid group at the 5-position introduce steric and electronic effects that influence reactivity. The planar aromatic system facilitates π-π interactions, while the carboxylic acid group enables salt formation or esterification for derivatization .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 810680-95-6 |
| Molecular Formula | C₁₀H₉BrO₂ |
| Molecular Weight | 241.08 g/mol |
| Purity (HPLC) | ≥97% |
| Melting Point | Not reported |
| Solubility | Limited in water; soluble in polar aprotic solvents |
Synthesis and Manufacturing
Industrial Production
MolCore BioPharmatech specializes in large-scale synthesis via bromination of indane precursors. While exact protocols are proprietary, analogous methods for brominated heterocycles suggest a multi-step process involving:
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Friedel-Crafts Acylation: Introduction of the carboxylic acid group via electrophilic substitution.
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Regioselective Bromination: Directed bromination using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid .
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Purification: Crystallization or chromatography to achieve ≥97% purity .
A critical challenge lies in controlling regioselectivity to avoid byproducts such as 5-bromoindane-7-carboxylic acid. Advances in catalytic systems, as demonstrated in the synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole , highlight the potential for transition metal catalysts to enhance selectivity in similar frameworks.
Reactivity and Functionalization
Carboxylic Acid Derivatives
The carboxylic acid group undergoes typical reactions:
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Esterification: Conversion to methyl or ethyl esters for improved solubility.
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Amide Formation: Coupling with amines via carbodiimide-mediated reactions.
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Salt Formation: Neutralization with bases (e.g., NaOH) to yield water-soluble salts.
The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the indane core .
Acid-Base Behavior
While experimental pKa data for 7-bromoindane-5-carboxylic acid is unavailable, analogous aromatic carboxylic acids (e.g., benzoic acid derivatives) exhibit pKa values near 4.2–4.5 . The electron-withdrawing bromine substituent likely lowers the pKa, enhancing acidity compared to unsubstituted indane-carboxylic acids.
Applications in Pharmaceutical Development
API Intermediate
7-Bromoindane-5-carboxylic acid is a precursor in synthesizing kinase inhibitors and antipsychotic agents. Its rigid bicyclic structure enhances binding affinity to target proteins, while the bromine atom modulates pharmacokinetic properties .
Case Study: Analogous Compounds
The synthetic approach to trelagliptin succinate, an antidiabetic drug, illustrates the utility of brominated intermediates in optimizing reaction pathways . Similarly, 7-bromoindane-5-carboxylic acid could streamline the synthesis of analogs via late-stage functionalization.
Quality Control and Regulatory Considerations
Analytical Profiling
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HPLC: Purity assessment using reverse-phase chromatography.
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NMR Spectroscopy: ¹H and ¹³C NMR for structural confirmation .
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Mass Spectrometry: High-resolution MS to verify molecular weight .
Regulatory Compliance
MolCore adheres to ISO 9001 standards, ensuring batch-to-batch consistency and compliance with ICH guidelines for impurities (e.g., ≤0.5% total impurities) .
Future Directions and Challenges
Synthetic Optimization
Developing catalytic, asymmetric bromination methods could reduce reliance on stoichiometric bromine, enhancing sustainability. Flow chemistry approaches, as applied to artemisinin synthesis , may improve scalability.
Expanding Therapeutic Applications
Exploration of 7-bromoindane-5-carboxylic acid in PROTACs (proteolysis-targeting chimeras) or covalent inhibitors represents an underexplored area with high potential.
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